1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl-
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Overview
Description
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is an organic compound with the molecular formula C11H22O2Si. It is a colorless to slightly yellow oily liquid with a special smell. This compound is often used in organic synthesis and has various applications in different fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- can be synthesized through several methods. One common method involves the condensation reaction of ethynyl hydroxyacetone with methanol. Another method includes the reaction between hexadiynol and dimethyl sulfoxide .
Industrial Production Methods
In industrial settings, the compound is typically produced through large-scale chemical reactions involving the aforementioned synthetic routes. The reaction conditions are carefully controlled to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alkanes or alcohols.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used in substitution reactions.
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Alkanes, alcohols
Substitution: Halogenated compounds, amines
Scientific Research Applications
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- has a wide range of applications in scientific research:
Biology: Utilized in the study of biochemical pathways and enzyme reactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Employed as a surfactant, brazing agent, and additive in rubber and plastic manufacturing.
Mechanism of Action
The mechanism of action of 1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- involves its interaction with molecular targets and pathways. The compound can act as a nucleophile or electrophile in various reactions, facilitating the formation or breaking of chemical bonds. Its unique structure allows it to participate in diverse chemical processes, making it a valuable tool in synthetic chemistry.
Comparison with Similar Compounds
Similar Compounds
1-Pentanol, 3-methyl-: Similar in structure but lacks the dimethyl and tert-butyl groups.
1-Penten-3-ol: Shares the penten-3-ol backbone but differs in the presence of additional functional groups.
Uniqueness
1-Pentyn-3-ol, 3-(1,1-dimethylethyl)-4,4-dimethyl- is unique due to its specific functional groups, which confer distinct chemical properties and reactivity. The presence of the tert-butyl and dimethyl groups enhances its stability and makes it suitable for specialized applications in organic synthesis and industrial processes.
Properties
CAS No. |
33420-19-8 |
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Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
3-tert-butyl-4,4-dimethylpent-1-yn-3-ol |
InChI |
InChI=1S/C11H20O/c1-8-11(12,9(2,3)4)10(5,6)7/h1,12H,2-7H3 |
InChI Key |
ZBSXJDSSZCGLNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C#C)(C(C)(C)C)O |
Origin of Product |
United States |
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